In vitro toxicity and safety profile of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide
In vitro toxicity and safety profile of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide
Executive Summary
Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide is a heterocyclic compound belonging to the cyclic sulfoximine class of molecules.[1][2] This structural motif is of growing interest in medicinal chemistry due to its unique physicochemical properties and potential for biological activity.[3][4] As with any novel chemical entity (NCE) advancing through a development pipeline, a comprehensive understanding of its safety profile is paramount. This guide outlines a structured, multi-tiered approach for the in vitro toxicological assessment of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide.
It is important to note that as of the date of this publication, specific public domain toxicological data for Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS No. 91981-72-5) is not available.[5] Therefore, this document serves as a foundational framework, detailing the principles, experimental designs, and data interpretation strategies necessary to establish a robust in vitro safety profile. The methodologies described herein are based on established, regulatory-accepted assays and best practices in preclinical toxicology.[6][7]
Foundational Principle: A Phased Approach to Safety Evaluation
The in vitro safety assessment of an NCE is not a single experiment but a logical progression of assays designed to identify potential hazards efficiently. This guide is structured in tiers, from broad cytotoxicity screening to specific genotoxicity assessments, culminating in deeper mechanistic investigations if warranted. This approach conserves resources while building a comprehensive safety narrative. Early-stage in vitro assays are critical for identifying potential liabilities, reducing the reliance on animal testing, and providing crucial data to guide safer drug design.[8][9]
Tier 1: General Cytotoxicity Profiling
The initial step is to determine the concentration at which Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide exhibits general cellular toxicity. This establishes a working concentration range for subsequent, more sensitive assays and provides the first indication of the compound's therapeutic index.[10][11]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow: Cytotoxicity Assessment
Caption: A dual-assay approach for comprehensive genotoxicity profiling.
Tier 3: Mechanistic Toxicology Investigation
Should the Tier 1 or 2 assays reveal significant toxicity, further studies are required to understand the underlying mechanism. Mechanistic toxicology investigates how a substance exerts its harmful effects at a cellular and molecular level. [13][14]This understanding is crucial for risk assessment and can guide the development of safer alternatives.
Potential Mechanistic Pathways to Investigate
If cytotoxicity is observed, follow-up assays could include:
-
Mitochondrial Membrane Potential Assay: To determine if the compound disrupts mitochondrial function.
-
Reactive Oxygen Species (ROS) Assay: To assess whether the compound induces oxidative stress.
-
Caspase Activity Assay: To determine if cell death is occurring via apoptosis.
If genotoxicity is observed, further characterization might be needed to distinguish between clastogenicity and aneugenicity, which have different risk implications.
Relationship Between Screening and Mechanistic Studies
Caption: Decision tree for escalating toxicological investigation.
Conclusion and Integrated Risk Assessment
The in vitro safety assessment of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide must be a systematic and evidence-based process. By employing the tiered approach detailed in this guide—starting with broad cytotoxicity screening, followed by a definitive genotoxicity battery, and proceeding to mechanistic studies as needed—researchers and drug developers can build a comprehensive safety profile. The resulting data on IC₅₀ values and genotoxic potential are critical for making informed decisions about the continued development of this novel chemical entity, ensuring that only the most promising and safest candidates advance to further preclinical and clinical evaluation. [6]
References
- Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
- Kosheeka. (2025, January 23).
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.org.
- Texas A&M University. (n.d.). Mechanistic Toxicology. Texas A&M University.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
- SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- StudySmarter. (2024, September 12). Mechanistic Toxicology: Explained & Principles. StudySmarter.
- Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14.
- Lee, J. H., & Kim, J. (2018). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
- Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14.
- GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN.
- Lirias. (n.d.). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Lirias.
- Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025, August 25). Preclinical Research in Drug Development.
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs.
- BLDpharm. (n.d.). 91981-72-5|Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide. BLDpharm.
- American Chemical Society. (2023, July 10). Iridium(III)-Catalyzed C–H Cyclization of Sulfoximines with Diazo Meldrum's Acids for the Synthesis of Cyclic Sulfoximines. The Journal of Organic Chemistry.
- ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
- PubMed. (2020, April 1). Increasing Complexity: A Practical Synthetic Approach to Three-Dimensional, Cyclic Sulfoximines and First Insights into Their in Vitro Properties. PubMed.
- National Center for Biotechnology Information. (2023, February 1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Increasing Complexity: A Practical Synthetic Approach to Three-Dimensional, Cyclic Sulfoximines and First Insights into Their in Vitro Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 91981-72-5|Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. kosheeka.com [kosheeka.com]
- 9. scispace.com [scispace.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. toxicology.tamu.edu [toxicology.tamu.edu]
- 14. studysmarter.co.uk [studysmarter.co.uk]
